![molecular formula C12H13N3O2S B1530158 N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide CAS No. 1184246-81-8](/img/structure/B1530158.png)
N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide
Overview
Description
N-(6-Aminopyridin-3-yl)-1-phenylmethanesulfonamide, also known as APMS, is a sulfonamide compound that is used in a variety of scientific experiments and research. APMS is a versatile compound that is used in many different applications, including as a synthetic intermediate, a catalyst, and a reagent. Its versatility makes it a valuable tool in scientific research and experimentation.
Scientific Research Applications
One-Pot Synthesis of Heterocyclic Sulfonamides
A study by Rozentsveig et al. (2013) presents a one-pot synthesis method for generating N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides and N-(imidazo[2,1-b]thiazol-5-yl)sulfonamides through the reaction of 2-aminopyridines or 2-aminothiazole with specific sulfonamides. This method efficiently cyclizes the intermediate sulfonamides in the presence of alkali, highlighting a novel approach to heterocyclic compound synthesis with potential pharmaceutical relevance Rozentsveig et al., 2013.
Generation of Antibodies for Sulfonamide Antibiotics
Adrián et al. (2009) developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples, utilizing antibodies produced against specific sulfonamide derivatives. This study underscores the importance of sulfonamides in generating broad-specificity antibodies for detecting a range of sulfonamide antibiotic congeners, demonstrating their utility in food safety and regulatory compliance Adrián et al., 2009.
Metal-Free Photoredox Catalysis in Bond Formation
Ociepa et al. (2018) introduced a metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, employing redox-activated primary amine derivatives. This innovative approach facilitates the functionalization of alkynes and the synthesis of (E)-alkenes from vinyl phenyl sulfones, offering a new avenue for the diversification of complex molecular scaffolds Ociepa et al., 2018.
Synthesis of Substituted Phenyl 2-Aminopyridine-3-Sulfonates
Fischer and Troschütz (2003) synthesized a series of phenyl 2-aminopyridine-3-sulfonates, starting from phenyl cyanomethanesulfonate. These compounds are of significant pharmaceutical and medicinal interest, showcasing the versatility of N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide derivatives in drug discovery and development Fischer & Troschütz, 2003.
Mechanism of Action
Target of Action
The primary target of N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a tyrosine-protein kinase that acts as a cell-surface receptor for VEGFA, VEGFC, and VEGFD . It plays an essential role in the regulation of angiogenesis, vascular development, and vascular permeability .
Biochemical Pathways
Given its target, it is likely involved in the regulation of angiogenesis and vascular development pathways . The downstream effects of these pathways can have significant impacts on cellular growth and proliferation.
Result of Action
Given its target, it is likely to influence cellular growth and proliferation, particularly in the context of angiogenesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target . .
properties
IUPAC Name |
N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-12-7-6-11(8-14-12)15-18(16,17)9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYDLSXYPKEYEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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